D-4-Isopropylphenylalanine
Overview
Description
D-4-Isopropylphenylalanine is an organic compound with the chemical formula C12H17NO2. It is a chiral amino acid derivative, specifically an enantiomer of phenylalanine, where the phenyl group is substituted with an isopropyl group at the para position. This compound is known for its applications in the synthesis of polypeptides and proteins, making it valuable in pharmaceutical research and synthetic drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-4-Isopropylphenylalanine can be synthesized through various methods. One common approach involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This enzymatic process is carried out in a recirculating packed-bed reactor, which enhances the operational stability and efficiency of the enzyme . The reaction conditions typically include a modified mesoporous silica support for enzyme immobilization and optimal pH and temperature settings to achieve high optical purity of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic resolution processes. The use of immobilized enzymes in packed-bed reactors allows for continuous production with high yield and purity. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: D-4-Isopropylphenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
D-4-Isopropylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of synthetic peptides and as a research tool in biochemical studies
Mechanism of Action
The mechanism of action of D-4-Isopropylphenylalanine involves its interaction with specific enzymes and receptors in the body. As a chiral amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. The compound may also interact with neurotransmitter receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
L-Phenylalanine: The natural enantiomer of phenylalanine, commonly found in proteins.
D-Phenylalanine: The enantiomer of phenylalanine with similar properties but different biological activity.
4-Methylphenylalanine: A phenylalanine derivative with a methyl group at the para position.
Uniqueness: D-4-Isopropylphenylalanine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with biological molecules, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHRSNOITZHLJN-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654417 | |
Record name | 4-Propan-2-yl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755724-85-7 | |
Record name | 4-Propan-2-yl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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